molecular formula C27H24N2O3 B1224091 N-[1-(3-methoxyphenyl)-3-(1-naphthalenylamino)-3-oxopropyl]benzamide

N-[1-(3-methoxyphenyl)-3-(1-naphthalenylamino)-3-oxopropyl]benzamide

Cat. No. B1224091
M. Wt: 424.5 g/mol
InChI Key: HOVMMDREJSUEDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(3-methoxyphenyl)-3-(1-naphthalenylamino)-3-oxopropyl]benzamide is a member of benzamides.

Scientific Research Applications

Sigma Receptor Scintigraphy for Breast Cancer The study by Caveliers et al. (2002) explored the utility of a new iodobenzamide, specifically N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), for visualizing primary breast tumors in humans. The accumulation of benzamides in tumors is attributed to a preferential binding to sigma receptors, which are abundantly expressed on breast cancer cells. The study observed a focal increased tracer accumulation in the majority of patients with histologically confirmed breast cancer, indicating the potential of this benzamide derivative in breast cancer detection.

Scintigraphic Detection of Melanoma Metastases Similarly, Maffioli et al. (1994) investigated the use of a radiolabeled benzamide, [iodine-123]-(S)-IBZM, for the scintigraphic detection of melanoma metastases. The study highlighted the successful detection of melanoma metastases in various body regions, including cutaneous lesions and superficial pathologic lymph nodes. The findings suggest the potential of radiolabeled benzamides as effective tracers for melanoma detection.

[123I]IBZM Uptake in Melanoma Another study by Maffioli et al. (1993) documented the uptake of [123I]IBZM in metastatic melanoma. The study observed marked uptake of the tracer in areas corresponding to melanoma lymph-nodal metastases. This finding underscores the potential application of this tracer in oncology, specifically for imaging melanoma tumors.

properties

Product Name

N-[1-(3-methoxyphenyl)-3-(1-naphthalenylamino)-3-oxopropyl]benzamide

Molecular Formula

C27H24N2O3

Molecular Weight

424.5 g/mol

IUPAC Name

N-[1-(3-methoxyphenyl)-3-(naphthalen-1-ylamino)-3-oxopropyl]benzamide

InChI

InChI=1S/C27H24N2O3/c1-32-22-14-7-13-21(17-22)25(29-27(31)20-10-3-2-4-11-20)18-26(30)28-24-16-8-12-19-9-5-6-15-23(19)24/h2-17,25H,18H2,1H3,(H,28,30)(H,29,31)

InChI Key

HOVMMDREJSUEDD-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(CC(=O)NC2=CC=CC3=CC=CC=C32)NC(=O)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC(=C1)C(CC(=O)NC2=CC=CC3=CC=CC=C32)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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